5-bromo-1H-thieno[3,2-c]pyrazole

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Development

5-Bromo-1H-thieno[3,2-c]pyrazole (CAS 848357-83-5) is a fused bicyclic heteroaromatic compound consisting of a thiophene ring and a pyrazole ring, with a bromine atom at the 5-position of the thiophene moiety. This compound belongs to the thieno[3,2-c]pyrazole class, a privileged scaffold in medicinal chemistry, particularly recognized for its utility in developing kinase inhibitors.

Molecular Formula C5H3BrN2S
Molecular Weight 203.06 g/mol
CAS No. 848357-83-5
Cat. No. B3194475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-thieno[3,2-c]pyrazole
CAS848357-83-5
Molecular FormulaC5H3BrN2S
Molecular Weight203.06 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1NN=C2)Br
InChIInChI=1S/C5H3BrN2S/c6-5-1-3-4(9-5)2-7-8-3/h1-2H,(H,7,8)
InChIKeyLBUXNAQNSVZRMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-thieno[3,2-c]pyrazole (CAS 848357-83-5): A Strategic Brominated Heterocyclic Scaffold for Kinase-Focused Medicinal Chemistry


5-Bromo-1H-thieno[3,2-c]pyrazole (CAS 848357-83-5) is a fused bicyclic heteroaromatic compound consisting of a thiophene ring and a pyrazole ring, with a bromine atom at the 5-position of the thiophene moiety . This compound belongs to the thieno[3,2-c]pyrazole class, a privileged scaffold in medicinal chemistry, particularly recognized for its utility in developing kinase inhibitors . The bromine substituent is a critical functional handle that enables diverse synthetic transformations, including palladium-catalyzed cross-coupling reactions, which are essential for structure-activity relationship (SAR) studies and lead optimization . Its notified classification under CLP criteria includes Acute Toxicity (Category 4) and Irritation (Skin and Eye), which are important safety considerations for handling and procurement [1].

Why Generic Substitution of 5-Bromo-1H-thieno[3,2-c]pyrazole (CAS 848357-83-5) Fails in Critical Research and Development Workflows


Generic substitution of 5-bromo-1H-thieno[3,2-c]pyrazole with other 5-halo or unsubstituted thieno[3,2-c]pyrazole analogs is not a straightforward interchange due to the unique reactivity profile imparted by the bromine atom. The C-Br bond is a versatile synthetic linchpin that enables a wide array of palladium-catalyzed cross-coupling reactions—including Suzuki, Sonogashira, and Buchwald-Hartwig aminations—which are foundational for diversifying the thieno[3,2-c]pyrazole core in drug discovery . While other 5-halo analogs (e.g., 5-chloro or 5-iodo) are also cross-coupling partners, their distinct reactivity profiles in terms of oxidative addition rates, stability, and commercial availability can significantly impact reaction optimization, yield, and overall project timelines. Substituting with an unsubstituted 1H-thieno[3,2-c]pyrazole (CAS 10588-59-7) would eliminate the cross-coupling handle entirely, forcing alternative, often less efficient, synthetic routes for late-stage functionalization and severely limiting the scope of accessible analogs for SAR studies . Therefore, the specific bromo-substitution is not merely a variant but a deliberate design choice for enabling efficient and predictable synthetic diversification.

Quantitative Differentiation Evidence for 5-Bromo-1H-thieno[3,2-c]pyrazole (CAS 848357-83-5) Against Key Comparators


Synthetic Utility: 5-Bromo Derivative as a Superior Cross-Coupling Partner Compared to Unsubstituted Scaffold

The 5-bromo substituent on the 1H-thieno[3,2-c]pyrazole scaffold is essential for enabling key palladium-catalyzed cross-coupling reactions that are not feasible with the unsubstituted parent compound. Specifically, 5-bromo-1H-thieno[3,2-c]pyrazole can undergo palladium-catalyzed amination with diphenylhydrazine, a key step in a synthetic route to the core scaffold, yielding the desired product in 56% over two steps . In contrast, the unsubstituted 1H-thieno[3,2-c]pyrazole (CAS 10588-59-7) lacks this functional handle, precluding its use in such transformations and requiring alternative, often less efficient, synthetic strategies .

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Development

Regulatory and Safety Profile: A Mandatory Differentiator for Procurement and Handling Protocols

5-Bromo-1H-thieno[3,2-c]pyrazole possesses a defined regulatory and safety profile under the EU Classification, Labelling and Packaging (CLP) Regulation, which is a critical factor for procurement and laboratory handling. The compound has a notified classification that includes Acute Toxicity Category 4 via oral, dermal, and inhalation routes, as well as Skin and Eye Irritation Category 2 [1]. In contrast, the unsubstituted parent scaffold, 1H-thieno[3,2-c]pyrazole (CAS 10588-59-7), does not have a notified harmonized classification in the ECHA C&L Inventory, potentially leading to underestimation of its handling hazards or requiring additional internal safety assessments before use [2].

Chemical Safety Regulatory Compliance Laboratory Procurement

Role as a Key Intermediate in Aurora Kinase Inhibitor Discovery: A Class-Level Advantage

The 5-bromo-1H-thieno[3,2-c]pyrazole scaffold is a direct synthetic precursor to the 3-amino-1H-thieno[3,2-c]pyrazole class of Aurora kinase inhibitors. The synthesis of advanced Aurora inhibitors, such as compound 38 (which demonstrates low nanomolar antiproliferative activity and in vivo efficacy in an HL-60 xenograft model), is predicated on the use of a brominated thieno[3,2-c]pyrazole intermediate, specifically a 4,5-dibromo-thiophene derivative that is a close structural relative [1]. In contrast, the unsubstituted 1H-thieno[3,2-c]pyrazole lacks the necessary functionalization points for this specific and highly productive synthetic route to potent, biologically active kinase inhibitors .

Oncology Kinase Inhibition Drug Discovery

Potential for Derivatization into GSK-3β Inhibitors for Alzheimer's Disease: A Class-Level Inference

The 5-bromo-1H-thieno[3,2-c]pyrazole scaffold is a direct precursor to the 3-amino-thieno[3,2-c]pyrazole class of GSK-3β inhibitors, which have demonstrated significant promise in Alzheimer's disease research. Specifically, the 3-amino derivative 16b, derived from a brominated thieno[3,2-c]pyrazole intermediate, exhibits potent in vitro GSK-3β inhibition with an IC50 of 3.1 nM and shows neuroprotective effects in cellular models [1]. This is in stark contrast to the unsubstituted 1H-thieno[3,2-c]pyrazole scaffold, which lacks the necessary functionalization points to access this potent class of inhibitors .

Neuroscience Alzheimer's Disease GSK-3β Inhibition

Optimal Research and Industrial Application Scenarios for 5-Bromo-1H-thieno[3,2-c]pyrazole (CAS 848357-83-5)


Medicinal Chemistry: Kinase Inhibitor Library Synthesis and SAR Studies

5-Bromo-1H-thieno[3,2-c]pyrazole serves as an optimal starting material for synthesizing diverse libraries of kinase inhibitors, particularly those targeting Aurora kinases and GSK-3β. Its bromine atom acts as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the efficient exploration of chemical space around the thieno[3,2-c]pyrazole core. This is directly supported by its use as a key intermediate in the synthesis of potent Aurora A inhibitors with low nanomolar cellular activity and in vivo efficacy [1], as well as GSK-3β inhibitors with an IC50 of 3.1 nM [2].

Organic Synthesis: Late-Stage Functionalization via Cross-Coupling

The compound is ideally suited for late-stage functionalization strategies in complex molecule synthesis. Its 5-bromo substituent is specifically tailored for palladium-catalyzed amination reactions, as demonstrated by its use in the synthesis of the thieno[3,2-c]pyrazole core itself [1]. This reactivity profile allows for the introduction of diverse molecular fragments at a late stage, which is a powerful strategy for rapidly generating analogs for biological testing or optimizing the properties of a lead candidate.

Procurement and Safety Compliance: Streamlined Risk Assessment and Handling

Due to its pre-defined hazard classification in the ECHA C&L Inventory [1], procurement of 5-bromo-1H-thieno[3,2-c]pyrazole allows for immediate and compliant integration into laboratory workflows. The availability of a notified CLP classification streamlines the risk assessment process, ensuring that appropriate safety protocols for handling an acutely toxic and irritant compound can be implemented from the outset, thereby reducing administrative burden and potential safety incidents.

Chemical Biology: Development of Chemical Probes

The compound is a valuable building block for creating chemical probes to study kinase function. Its role as a precursor to potent Aurora and GSK-3β inhibitors [REFS-1, REFS-2] makes it an attractive starting point for developing tool compounds. By leveraging the bromine handle for further derivatization, researchers can attach affinity tags, fluorescent reporters, or other functional groups to create probes for target engagement studies, cellular imaging, or proteomics experiments.

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